![molecular formula C20H21N5O3 B2699073 (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone CAS No. 1706111-26-3](/img/structure/B2699073.png)
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone
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Overview
Description
Scientific Research Applications
Structural Analysis and Synthetic Methods
- Studies on the synthesis and structural exploration of bioactive heterocycles, such as the preparation and antiproliferative activity evaluation of novel heterocyclic compounds, demonstrate the importance of structural characterization techniques including IR, NMR, and X-ray diffraction studies. These techniques are crucial for confirming the molecular structure and understanding the chemical behavior of such complex molecules (Prasad et al., 2018).
- Research into the chemistry and kinetics of related compounds in solution sheds light on the photochemical properties and reactive intermediates that could be relevant for studying the reactivity and potential applications of "(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone". Such studies help in understanding the photolysis and fragmentation patterns, which are essential for developing new synthetic routes or modifying chemical structures for specific applications (Tae et al., 1999).
Potential Applications
- The investigation of molecular interactions, as seen in the study of antagonist interactions with cannabinoid receptors, provides a foundation for understanding how similar compounds might interact with biological targets. This knowledge is crucial for the design of molecules with potential therapeutic uses, such as drug development for targeting specific receptors (Shim et al., 2002).
- Synthesis and evaluation of heterocyclic compounds for antimicrobial and anticancer activities highlight the potential of such molecules in medicinal chemistry. Studies demonstrate the synthesis of novel biologically potent compounds with applications in combating microbial resistance and cancer (Katariya et al., 2021).
Mechanism of Action
Target of Action
The compound “(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone” contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Biochemical Pathways
1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak o–n bond, which is actively employed in organic synthesis .
Result of Action
Based on the known activities of similar compounds, it could potentially have anti-cancer, anti-inflammatory, or other therapeutic effects .
properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c26-20(16-10-17(27-23-16)15-4-1-7-21-11-15)25-8-2-3-13(12-25)9-18-22-19(24-28-18)14-5-6-14/h1,4,7,10-11,13-14H,2-3,5-6,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXSYWLFIGVZOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CN=CC=C3)CC4=NC(=NO4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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